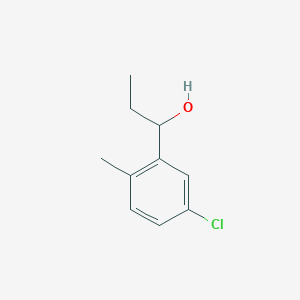

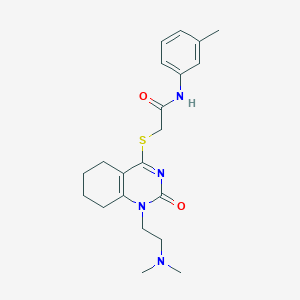

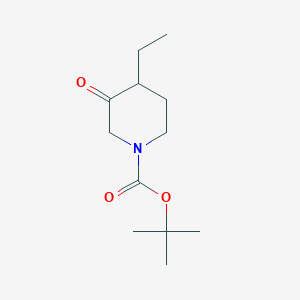

![molecular formula C19H16F2N2O5S2 B2413500 (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 886924-73-8](/img/structure/B2413500.png)

(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 2-aminothiazoles . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 2-aminothiazoles are typically synthesized and characterized by FTIR and NMR (1H and 13C) .科学的研究の応用

GPIIb/IIIa Integrin Antagonists and Peptidomimetics

The compound Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, characterized by the trisubstituted beta-amino acid residue and a substituted benzamidine structure, showcases its potential as a GPIIb/IIIa integrin antagonist. This molecule, a fibrinogen receptor antagonist, has shown promising results in vitro and in vivo for its human platelet aggregation inhibitory activity and oral availability, particularly in antithrombotic treatment during the acute phase. The trisubstituted beta-amino acid unit plays a critical role in stabilizing the molecule's active conformation, offering a new template for conformational restriction in peptidomimetics (Hayashi et al., 1998).

Novel Base-Induced Reactions and Ring Transformations

The study of base-induced reactions of substituted (1,2-benzisoxazol-3-yl) acetates reveals various novel ring transformations. For instance, esters with electron-donating and dialkylamino substituents undergo transformations to yield 2H-azirines and 3-iminobenzofurans upon treatment with strong bases like NaH or MeONa. Interestingly, halogeno esters under similar conditions dimerize, showcasing a versatile range of reactions and transformations pertinent in synthetic chemistry (Ueda et al., 1988).

Antimicrobial Applications of Schiff Base Complexes

Schiff bases derived from benzothiazole-imino-benzoic acid and their metal complexes (Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)) have been synthesized and characterized. These complexes display significant antimicrobial activity against bacterial strains that cause human epidemics, infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections. This highlights their potential use in tackling infectious diseases and their importance in medicinal chemistry (Mishra et al., 2019).

Aldose Reductase Inhibition for Diabetic Complications

Iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated for their inhibitory activity against aldehyde reductase and aldose reductase, enzymes involved in diabetic complications. Notably, certain derivatives demonstrated high inhibitory potency, indicating their potential as novel drugs for treating diabetic complications. The structure-activity relationships and binding modes have been explored, providing valuable insights into the design of more effective inhibitors (Ali et al., 2012).

将来の方向性

特性

IUPAC Name |

methyl 2-[2-(3-ethylsulfonylbenzoyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O5S2/c1-3-30(26,27)13-6-4-5-11(7-13)18(25)22-19-23(10-16(24)28-2)17-14(21)8-12(20)9-15(17)29-19/h4-9H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOOWQCSSWCJOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

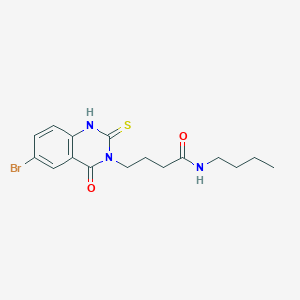

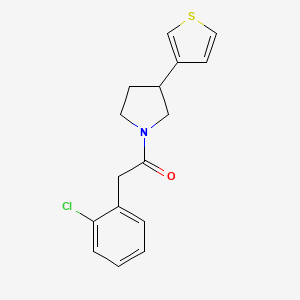

![1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413417.png)

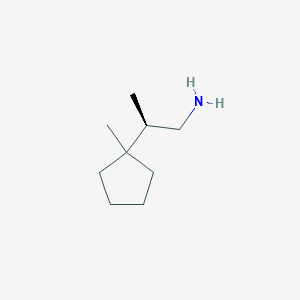

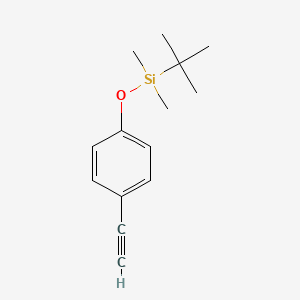

![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)

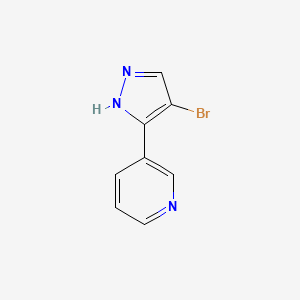

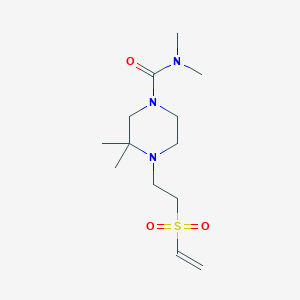

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413429.png)